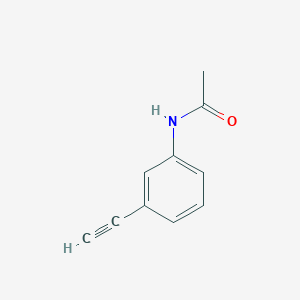

N-(3-ethynylphenyl)acetamide

Overview

Description

N-(3-ethynylphenyl)acetamide: is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of an ethynyl group attached to the phenyl ring and an acetamide functional group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research

Mode of Action

It’s known that the compound is used in organic synthesis as a catalyst and intermediate

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-ethynylphenyl)acetamide. For instance, it is known to be soluble in some organic solvents like alcohols, ethers, and esters, but is poorly soluble in water . This could affect its distribution and efficacy in different environments. Additionally, it should be stored at room temperature , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

N-(3-ethynylphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound has been observed to interact with acetyltransferases, which are enzymes responsible for transferring acetyl groups to specific substrates . These interactions can modulate the activity of acetyltransferases, thereby affecting the acetylation status of target proteins and influencing cellular processes such as gene expression and signal transduction .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells . These effects highlight the potential of this compound as a modulator of cellular function and its relevance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can lead to alterations in phosphorylation-dependent signaling pathways, ultimately affecting cellular responses. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation of this compound . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function are dose-dependent, with higher concentrations leading to more pronounced effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to exert beneficial effects on cellular function, such as enhanced metabolic activity and improved cellular responses to stress . High doses of this compound can lead to toxic effects, including cellular damage and impaired organ function . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within cells . These interactions highlight the complex role of this compound in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)acetamide typically involves a two-step process:

Formation of 3-ethynylphenylamine: This is achieved by reacting benzyl bromide with phenylacetylene to form 3-ethynylphenylacetylene.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-ethynylphenyl)acetamide undergoes various chemical reactions, including:

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Ethynylphenyl)acetamide has been studied for its potential pharmacological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR). The compound's ability to bind with these receptors can modulate their activity, potentially leading to reduced tumor growth in non-small cell lung cancer (NSCLC) and other malignancies .

- Inhibitory Effects on Viral Proteases : Studies have demonstrated that this compound can inhibit viral proteases by targeting non-catalytic sites. This mechanism may provide a pathway for developing antiviral therapies .

- Structure-Activity Relationship : The compound's efficacy is influenced by its molecular structure. Variations in substituents can enhance or diminish its biological activity against different strains of bacteria and cancer cells .

Material Science Applications

In material science, this compound and its derivatives are explored for their potential in developing novel materials.

- Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with unique properties. Its ethynyl group facilitates polymerization reactions, which can lead to materials with enhanced mechanical strength and thermal stability .

- Functional Materials : Research suggests that incorporating this compound into composite materials could improve their performance in various applications, including coatings and adhesives due to its chemical reactivity .

Cosmetic Formulation Applications

This compound is also studied within the cosmetic industry for its potential benefits.

- Skin Care Products : The compound's properties may enhance formulations aimed at improving skin hydration and texture. Its incorporation into creams and lotions can provide beneficial effects due to its ability to interact with skin proteins .

- Stability and Safety : As cosmetic formulations must meet stringent safety regulations, this compound's stability under various conditions makes it a suitable candidate for further exploration in personal care products .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-ethynylaniline with acetic anhydride. This process often requires a base such as triethylamine to neutralize byproducts formed during the reaction. The following table summarizes the key steps involved in the synthesis:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Ethynylaniline + Acetic Anhydride | Low temperature (0-5°C) | Formation of this compound |

| 2 | Triethylamine | Stirring | Neutralization of HCl byproduct |

Comparison with Similar Compounds

- N-(4-ethynylphenyl)acetamide

- N-(2-ethynylphenyl)acetamide

- N-(3-ethynylphenyl)propionamide

Comparison:

- N-(3-ethynylphenyl)acetamide is unique due to the position of the ethynyl group on the phenyl ring, which influences its reactivity and interaction with other molecules .

- Compared to N-(4-ethynylphenyl)acetamide , the 3-position ethynyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .

- N-(2-ethynylphenyl)acetamide has the ethynyl group in the ortho position, which can result in intramolecular interactions that are not present in the meta or para isomers .

Biological Activity

N-(3-Ethynylphenyl)acetamide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an ethynyl group attached to a phenyl ring and an acetamide functional group. Its molecular formula is , and it has been characterized by various spectroscopic methods, including NMR and mass spectrometry.

Target Interactions

This compound interacts with several biological targets, particularly enzymes involved in metabolic pathways. Notably, it has shown affinity for acetyltransferases, which are crucial in the transfer of acetyl groups to substrates, influencing their biological activity.

Cellular Effects

The compound has demonstrated the ability to modulate cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it can affect transcription factors that regulate gene expression profiles, suggesting a role in cellular differentiation and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against gram-positive bacteria, certain derivatives showed moderate activity, particularly those with additional functional groups enhancing their interaction with bacterial cell membranes .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. It was found that modifications to the aryl group can significantly enhance potency against cancer cell lines. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited improved inhibitory effects on tumor growth .

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its role in synthesizing biologically active molecules makes it a critical component in drug discovery efforts targeting various diseases, including cancer and inflammatory disorders.

Case Studies

- Inhibitory Effects on Cathepsin B : A study identified this compound derivatives as potential inhibitors of cathepsin B, an enzyme implicated in cancer metastasis. The docking studies revealed significant interactions at the active site of the enzyme, suggesting that these compounds could be developed into therapeutic agents for cancer treatment .

- Antimicrobial Activity Assessment : In a comparative study of various acetamide derivatives, this compound was found to possess moderate activity against specific gram-positive organisms. The presence of substituents such as methoxy groups was correlated with enhanced antibacterial properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Solubility | Soluble in alcohols, ethers |

| Antimicrobial Activity | Moderate against gram-positive bacteria |

| Anticancer Activity | Potent against certain cancer cell lines |

Properties

IUPAC Name |

N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCKMWGCLHYFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369405 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70933-58-3 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.